molecular formula C6H5ClNNaO2S B13129993 Sodium 6-chloro-2-methylpyridine-3-sulfinate

Sodium 6-chloro-2-methylpyridine-3-sulfinate

Cat. No.: B13129993
M. Wt: 213.62 g/mol
InChI Key: FHKXTHFOHQDCFN-UHFFFAOYSA-M
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Description

Sodium 6-chloro-2-methylpyridine-3-sulfinate is an organosulfur compound with the molecular formula C6H6ClNO2SNa. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-chloro-2-methylpyridine-3-sulfinate typically involves the sulfonation of 6-chloro-2-methylpyridine. This can be achieved through the reaction of 6-chloro-2-methylpyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically isolated through crystallization or precipitation methods.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-chloro-2-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 6-chloro-2-methylpyridine-3-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 6-chloro-2-methylpyridine-3-sulfinate involves its interaction with molecular targets through its sulfonate group. This group can form strong bonds with various substrates, facilitating different chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium pyridine-2-sulfinate
  • Sodium 6-methylpyridine-2-sulfinate
  • Sodium 4-chloropyridine-2-sulfinate

Uniqueness

Sodium 6-chloro-2-methylpyridine-3-sulfinate is unique due to the presence of both a chloro and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

IUPAC Name

sodium;6-chloro-2-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H6ClNO2S.Na/c1-4-5(11(9)10)2-3-6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

FHKXTHFOHQDCFN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=N1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

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